molecular formula C10H17NO3 B139448 tert-Butyl ((3-oxocyclobutyl)methyl)carbamate CAS No. 130369-09-4

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

Cat. No.: B139448
CAS No.: 130369-09-4
M. Wt: 199.25 g/mol
InChI Key: GEPHRYHDJCQNAB-UHFFFAOYSA-N
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Description

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a solid substance that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((3-oxocyclobutyl)methyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclobutyl structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets and provides unique reactivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Biological Activity

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, with the molecular formula C10_{10}H17_{17}NO3_3 and a molecular weight of 199.25 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The unique cyclobutyl structure of this compound enhances its chemical reactivity. The presence of the carbonyl group (C=O) in the cyclobutyl moiety contributes to its biological activity by allowing for various chemical transformations and interactions with biological macromolecules.

Property Value
Molecular FormulaC10_{10}H17_{17}NO3_3
Molecular Weight199.25 g/mol
CAS Number130369-09-4
Storage ConditionsSealed, dry, 2-8°C

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, potentially modulating their activity. This interaction is significant in drug design, as it can lead to the development of new therapeutic agents targeting specific enzymes involved in various diseases .

Pharmacological Applications

The compound has been investigated for its potential in treating conditions related to enzyme dysregulation. For instance, it has shown promise as an inhibitor of plasma kallikrein, which is implicated in disorders such as hereditary angioedema and diabetic macular edema . The modulation of this enzyme could help ameliorate symptoms associated with these conditions.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence various signaling pathways by interacting with cellular receptors and altering enzyme activities through covalent modifications .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, kinetic assays revealed a significant decrease in enzyme activity upon treatment with this compound, indicating its potential as a lead compound for drug development .
  • Molecular Docking Simulations : Computational studies using molecular docking simulations have shown that this compound binds effectively to target enzymes, suggesting a strong interaction that could be exploited in therapeutic applications .
  • Therapeutic Potential : The compound's ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases characterized by abnormal enzyme function, such as diabetes-related complications and inflammatory conditions .

Properties

IUPAC Name

tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHRYHDJCQNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599993
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-09-4
Record name tert-Butyl [(3-oxocyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a round bottom flask were placed 9 g of the product from Step A of Example 9, 100 mL of methanol, and 400 mL of dichloromethane. The solution was cooled to -78° C., and ozone was bubbled through the reaction mixture until the solution was blue. The system was flushed with nitrogen for 2.5 h, and then treated with 34 mL of dimethylsulide. After 1 h at -78° C., 0° C. for 1 h, and room temperature for 1 h, the solution was stored in a refrigerator at 5° C. overnight before being concentrated. The crude material was purified by column chromatography to afford the title compound.
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9 g
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100 mL
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400 mL
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solvent
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Synthesis routes and methods II

Procedure details

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